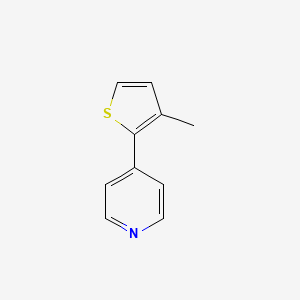
4-(3-Methylthiophen-2-yl)pyridine
Cat. No. B8623929
M. Wt: 175.25 g/mol
InChI Key: RFTIQVBRBXMYFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08481524B2
Procedure details


A mixture of 2-bromo-3-methylthiophene (5 g, 28.24 mmol), pyridin-4-ylboronic acid (4.2 g, 33.89 mmol), and saturated sodium bicarbonate (70.60 mL of 1.2 M, 84.72 mmol) in DMF (100 mL) was degassed with nitrogen. PdCl2(dppf) (1.239 g, 1.694 mmol) was added and the reaction mixture heated at 90° C. under an atmosphere of nitrogen for 14 hours. After cooling, the mixture was poured into a saturated NaHCO3 solution, which was extracted with EtOAc. The organics were washed with saturated NaHCO3, dried over MgSO4, and the volatiles were removed by evaporation. The residue was purified by medium pressure silica gel chromatography, eluting with 1%-50% EtOAc/hexanes, to afford 4-(3-methylthiophen-2-yl)pyridine (3 g, 61% yield) as slightly yellow oil; 1H NMR (300 MHz, CDCl3): δ 8.54 (dd, J=1.6, 4.5 Hz, 2H), 7.30 (dd, J=1.7, 4.5 Hz, 2H), 7.23 (d, J=5.1 Hz, 1H), 6.88 (d, J=5.1 Hz, 1H) and 2.32 (s, 3H). This compound (3 g, 17.12 mmol) was dissolved in acetonitrile (100 mL) and NBS (3.047 g, 17.12 mmol) was added at RT. The reaction mixture was stirred at RT for 24 hours and the reaction quenched by adding an aqueous solution of Na2SO3 and saturated NaHCO3 solution. The resulting precipitate was collected and washed with water. After drying under high vacuum, 4-(5-bromo-3-methylthiophen-2-yl)pyridine (Compound 1067, 4 g, 92%) was obtained as yellow solid; ESMS (M+H)=254.05; 1H NMR (300 MHz, DMSO-d6): δ 8.74 (dd, J=1.5, 5.0 Hz, 2H), 7.78 (dd, J=1.5, 5.0 Hz, 2H), 7.46 (s, 1H) and 2.46 (s, 3H).






Yield
61%
Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[S:3][CH:4]=[CH:5][C:6]=1[CH3:7].[N:8]1[CH:13]=[CH:12][C:11](B(O)O)=[CH:10][CH:9]=1.C(=O)(O)[O-].[Na+]>CN(C=O)C.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[CH3:7][C:6]1[CH:5]=[CH:4][S:3][C:2]=1[C:11]1[CH:12]=[CH:13][N:8]=[CH:9][CH:10]=1 |f:2.3,5.6.7.8|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1SC=CC1C
|
|
Name
|
|
|
Quantity
|
4.2 g
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=C(C=C1)B(O)O
|
|
Name
|
|
|
Quantity
|
70.6 mL
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])(O)=O.[Na+]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
1.239 g
|
|
Type
|
catalyst
|
|
Smiles
|
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
90 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was degassed with nitrogen
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
was extracted with EtOAc
|
WASH
|
Type
|
WASH
|
|
Details
|
The organics were washed with saturated NaHCO3
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the volatiles were removed by evaporation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by medium pressure silica gel chromatography
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with 1%-50% EtOAc/hexanes
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=C(SC=C1)C1=CC=NC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3 g | |
| YIELD: PERCENTYIELD | 61% | |
| YIELD: CALCULATEDPERCENTYIELD | 60.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
